2,6-Bis(4-methoxyphenyl)-4-phenylpyridine
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Overview
Description
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenyl groups and one phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation. The key steps are as follows:
Condensation Reaction:
p-Anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one.Methylation: The intermediate is then methylated.
Oximation: The methylated product undergoes oximation with hydroxylamine hydrochloride to furnish the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound shares a similar core structure but differs in the presence of a piperidine ring instead of a pyridine ring.
2,6-Bis(4-methoxyphenyl)anthracene: Another similar compound with an anthracene core, used in phototransistors.
Uniqueness
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine is unique due to its specific arrangement of methoxyphenyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
50553-98-5 |
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Molecular Formula |
C25H21NO2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C25H21NO2/c1-27-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(26-24)20-10-14-23(28-2)15-11-20/h3-17H,1-2H3 |
InChI Key |
ZYLQVINIAYLNIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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